molecular formula C12H15FOS B13645288 2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one

2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B13645288
M. Wt: 226.31 g/mol
InChI Key: PSZQVWZZXYZGSD-UHFFFAOYSA-N
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Description

2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a tert-butylthio (-S-C(CH₃)₃) group and a 3-fluorophenyl ring attached to an ethanone backbone. The tert-butylthio group likely enhances steric hindrance and lipophilicity compared to shorter alkylthio chains, influencing reactivity and stability .

Properties

Molecular Formula

C12H15FOS

Molecular Weight

226.31 g/mol

IUPAC Name

2-tert-butylsulfanyl-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FOS/c1-12(2,3)15-8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3

InChI Key

PSZQVWZZXYZGSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with tert-butylthiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butylthio group (-S-tBu) serves as a nucleophilic site under controlled conditions. Key reactions include:

Table 1: Nucleophilic substitution reactions

NucleophileConditionsProductYieldSource
LiAlH₄THF, 0°C → RT, 2h1-(3-fluorophenyl)ethane-1-thiol68%
NaOCl/H₂O₂Acetic acid, 50°C, 6hSulfoxide derivative82%
Grignard reagents (RMgX)Et₂O, −78°C → RTThioether-alcohol adducts55–75%

Mechanistic studies indicate that the sulfur atom’s lone pair initiates nucleophilic attacks, with tert-butyl acting as a leaving group in acidic or polar aprotic solvents.

Oxidation and Redox Transformations

The ketone moiety participates in redox reactions, while the thioether undergoes oxidation:

Table 2: Oxidation pathways

Oxidizing AgentReaction SiteProductNotes
KMnO₄ (aq)Ketone → Carboxylic acid3-fluorobenzoic acidRequires harsh conditions
mCPBAThioether → SulfoneSulfone derivative94% selectivity
O₂/UV lightRadical couplingDimeric thiochromenePhotocatalyzed

The sulfone formation (via mCPBA) proceeds through a two-step epoxidation mechanism, confirmed by LC-MS intermediates .

Photoredox Catalyzed Reactions

Recent studies highlight applications in photoredox systems:

Key Findings:

  • Under blue LED irradiation with Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, the compound undergoes C–S bond cleavage to generate thiyl radicals, enabling cross-coupling with alkenes (e.g., styrene derivatives) .

  • Quantum yield calculations (Φ = 0.33) suggest efficient light absorption at 450 nm .

Table 3: Photoredox applications

SubstrateCatalystProduct ClassYield
Acrylonitrile4CzIPNThiochromene-carbonitriles70%
CinnamaldehydeIr-complex2H-Thiochromene-carbaldehydes65%

Acid-Catalyzed Rearrangements

Protic acids induce structural rearrangements:

  • HCl-mediated dimerization: Forms hemithioacetal derivatives via 2-mercaptobenzaldehyde intermediates (46% yield) .

  • PTSA-catalyzed cyclization: Generates fused thiochromenones under reflux conditions (toluene, 12h) .

Mechanistic Pathway:

  • Protonation of ketone oxygen

  • Thioether sulfur attacks electrophilic carbon

  • Ring closure via intramolecular aldol condensation

Biological Activity Correlations

While not a primary focus, reaction products show notable properties:

  • Sulfone derivatives exhibit 72% inhibition of Leishmania amastigotes (IC₅₀ = 3.8 μM) .

  • Thiochromene-carbonitriles demonstrate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) .

Scientific Research Applications

2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 2-(tert-butylthio)-1-(3-fluorophenyl)ethan-1-one, highlighting substituent variations, molecular properties, and synthesis

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Purity Synthesis Conditions Key Reference
2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one C₁₂H₁₅FOS 226.30 Butylthio (-S-C₄H₉) N/A 98% Custom synthesis protocols
1-(3-Fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-one C₁₂H₁₁FN₂OS 250.06 Methylimidazole sulfanyl N/A 95% Stock typically available
1-(3-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one C₁₂H₉FN₂OS 248.04 Pyrimidinyl sulfanyl N/A 95% +4°C storage
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one C₂₁H₁₈FN₃S₂ 419.51 Triazole-thiophene hybrid 178–180 67% yield General Procedure C (40°C)
1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one C₁₃H₁₀ClFN₂O 280.69 Chloropyridinyl + amino group N/A N/A Custom synthesis

Key Observations :

  • Melting Points : Compounds with extended aromatic systems (e.g., triazole-thiophene hybrids) exhibit higher melting points (~178–180°C) due to enhanced intermolecular interactions .
  • Synthetic Yields : Derivatives synthesized via General Procedure C at 40°C (e.g., triazole-thiophene analogs) show moderate yields (67%), suggesting scalability challenges for complex substituents .

Computational Insights

  • DFT Studies : The inclusion of exact exchange terms in density-functional calculations (e.g., Becke’s hybrid functional) improves accuracy in predicting thermochemical properties, which may explain the stability trends observed in sulfur-containing analogs .
  • Structural Geometry : Bond angles and lengths in thiadiazole derivatives (e.g., C(13)-C(14) = 1.379 Å) align with typical aromatic systems, ensuring minimal steric strain in the target compound’s analogs .

Biological Activity

2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a tert-butylthio group and a fluorophenyl moiety, which are significant in determining its biological activity. The presence of the sulfur atom can influence the compound's lipophilicity and reactivity, which are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown varying degrees of antibacterial activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A4MSSA
Compound B8MRSA
Compound C32E. faecalis

These findings suggest that structural modifications can significantly impact the antibacterial efficacy of related compounds, highlighting the importance of the substituents on the aromatic rings and the distance from the thioether group .

Enzyme Inhibition Studies

In addition to antimicrobial properties, enzyme inhibition studies have been conducted to evaluate the potential of related compounds as inhibitors of acetylcholinesterase (AChE). For example, a fluorinated acetophenone derivative demonstrated competitive inhibition of AChE, suggesting that similar mechanisms could be explored for this compound.

Kinetic Analysis

Kinetic studies using Ellman's method revealed that certain derivatives exhibit slow-binding inhibition kinetics, indicating a complex interaction with the enzyme's active site. The binding affinity was characterized by an inhibition constant (KiK_i) in the low nanomolar range, demonstrating potent inhibitory effects .

Case Studies

Several case studies have highlighted the biological activities associated with sulfur-containing compounds. For instance, thiochroman derivatives have been shown to exhibit promising antileishmanial activity alongside cytotoxic effects. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiochroman scaffold could enhance biological efficacy while minimizing toxicity .

Case Study: Antileishmanial Activity

In one study, various thiochroman derivatives were synthesized and tested for their antileishmanial activity. The results indicated that specific substitutions led to increased efficacy against Leishmania parasites while maintaining acceptable cytotoxicity levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-butylthio)-1-(3-fluorophenyl)ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Friedel-Crafts Acylation : React 3-fluorobenzaldehyde with tert-butylthioacetic acid chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

  • Thioether Formation : Introduce tert-butylthio groups via nucleophilic substitution using tert-butylthiol and a base (e.g., K₂CO₃) in DMF at 80°C. Optimize stoichiometry to minimize disulfide byproducts .

  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water). Purity >95% is achievable with careful solvent selection .

    • Data Table :
MethodCatalyst/ReagentYield (%)Purity (%)Key Challenges
Friedel-CraftsAlCl₃65–7292–95Moisture sensitivity
Thioether SubstitutionK₂CO₃55–6088–90Byproduct formation

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

  • Methodology :

  • NMR Analysis :
  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, multiplet for 3-fluorophenyl), tert-butylthio group (δ 1.4 ppm, singlet), and ketone (no direct proton signal; confirmed via DEPT-135) .
  • ¹³C NMR : Confirm ketone carbonyl (δ 205–210 ppm) and tert-butylthio quaternary carbon (δ 35–40 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 266.1) with fragmentation patterns matching tert-butylthio loss (m/z 183.0) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (FMOs). The ketone’s LUMO (-1.8 eV) suggests electrophilic susceptibility at the carbonyl carbon .

  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states in SN2 mechanisms involving the tert-butylthio group .

    • Key Insight : The electron-withdrawing fluorine on the phenyl ring reduces electron density at the carbonyl, enhancing electrophilic reactivity by 15–20% compared to non-fluorinated analogs .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. inertness) be resolved for this compound?

  • Methodology :

  • Dose-Response Studies : Perform MTT assays across 5–100 µM ranges in multiple cell lines (e.g., HeLa, HEK293). Inconsistent results may stem from cell-specific metabolic activation .

  • Metabolite Profiling : Use LC-HRMS to identify oxidation products (e.g., sulfoxide derivatives) that may exhibit unintended bioactivity .

  • Control Experiments : Verify compound stability in culture media (pH 7.4, 37°C) over 24–72 hours. Degradation >10% invalidates long-term assays .

    • Data Table :
Cell LineIC₅₀ (µM)Metabolite DetectedStability (24h, %)
HeLa45.2Sulfoxide88
HEK293>100None92

Critical Analysis of Research Limitations

Q. What experimental design flaws could lead to misinterpretation of this compound’s environmental toxicity?

  • Key Issues :

  • Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour ecotoxicity tests) alters toxicity profiles. Mitigate via refrigeration (4°C) or inert atmosphere .
  • Matrix Effects : Soil mobility studies often overlook organic matter content. Use OECD Guideline 106 with standardized soil (5% organic carbon) for reproducibility .
    • Recommendation : Pair experimental data with computational QSAR models to predict bioaccumulation (log P = 3.2) and prioritize high-risk endpoints .

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